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Compound of Interest

Compound Name: 2-lodobenzyl bromide

Cat. No.: B1589116

This guide provides a comprehensive overview of the key spectroscopic data for 2-lodobenzyl
bromide (CAS No: 40400-13-3), a crucial reagent in organic synthesis. The following sections
detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with generalized experimental protocols for these analytical techniques. This
document is intended for researchers, chemists, and professionals in the field of drug
development and chemical synthesis.

Spectroscopic Data Summary

The structural characterization of 2-lodobenzyl bromide is fundamentally reliant on several
spectroscopic techniques. The data presented in the following tables has been compiled from
publicly available spectral databases.

Table 1: *H NMR Spectroscopic Data

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

4.5 (approx.) Singlet 2H -CHz2Br

7.0 - 7.9 (approx.) Multiplet 4H Aromatic Protons

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and
instrument used.
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Table 2: 13C NMR Spectroscopic Data

Chemical Shift (ppm)

Assighment

34.0 (approx.)

-CH2Br

98.0 (approx.)

C-l

128.0 - 140.0 (approx.)

Aromatic Carbons

Note: The 13C NMR spectrum will show a total of 5 signals for the aromatic carbons due to

symmetry and one for the benzylic carbon.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

3000 - 3100 Medium Aromatic C-H Stretch
1580 - 1600 Medium Aromatic C=C Stretch
1400 - 1500 Medium Aromatic C=C Stretch
1200 - 1250 Strong -CH2- Wag

690 - 515 Strong C-Br Stretch[1]

500 - 600 Strong C-I Stretch

Note: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique

on a neat sample.[2]

Table 4. Mass Spectrometry Data

The molecular formula of 2-lodobenzyl bromide is C7HeBrl, with a monoisotopic mass of

295.86976 Da.[2][3] The mass spectrum will exhibit a characteristic isotopic pattern due to the

presence of bromine (7°Br and 8Br in approximately a 1:1 ratio) and iodine (*271).
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Adduct mlz

[M+H]* 296.87703
[M+Na]* 318.85897
[M-H]~ 294.86247

Source: Predicted data from PubChemLite.[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above. Instrument parameters should be optimized for the specific sample and
available equipment.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A sample of 2-lodobenzyl bromide (5-10 mg) is dissolved in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm
NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard

(0 ppm).
 Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
e 1H NMR Acquisition:

o Pulse Program: A standard single-pulse experiment is used.

o Spectral Width: Approximately 16 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16 scans, depending on the sample concentration.

e 13C NMR Acquisition:
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o Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used.
o Spectral Width: Approximately 250 ppm.

o Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-
noise ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard
(TMS) or the residual solvent peak.

2.2 Infrared (IR) Spectroscopy

o Sample Preparation: For an Attenuated Total Reflectance (ATR) measurement, a small
amount of the solid 2-lodobenzyl bromide is placed directly onto the ATR crystal (e.g.,
diamond or germanium).[2]

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.[2]

» Data Acquisition:

[¢]

A background spectrum of the clean ATR crystal is recorded.

[¢]

The sample is placed on the crystal, and the sample spectrum is recorded.

[e]

Spectral Range: Typically 4000-400 cm~1.

Resolution: 4 cm~—1.

o

[¢]

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.
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2.3 Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted
depending on the ionization technique.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI), is
used.

o Data Acquisition:
o lonization Mode: Positive or negative ion mode is selected.

o Mass Range: A scan range appropriate for the expected molecular weight is chosen (e.qg.,
m/z 50-500).

o Source Parameters: The ion source parameters (e.g., capillary voltage, gas flow rates,
temperature) are optimized to maximize the signal of the molecular ion.

o Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak
and characteristic fragment ions. The isotopic pattern is compared to the theoretical pattern
for a compound containing one bromine and one iodine atom.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-
lodobenzyl bromide using the described spectroscopic techniques.
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Caption: Workflow for the structural elucidation of 2-lodobenzyl bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1589116#spectroscopic-data-nmr-ir-mass-of-2-
iodobenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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